1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-tetrazol-5-yl}-N,N-dimethyl-1-(4-methylphenyl)methanamine
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Overview
Description
N-[1-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of multiple functional groups, including methoxy groups, a tetraazole ring, and a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,4-Dimethoxyphenethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
Synthesis of the Tetraazole Ring: The tetraazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide (NaN3) in the presence of a catalyst such as zinc chloride (ZnCl2).
Coupling Reaction: The final step involves the coupling of the 3,4-dimethoxyphenethylamine with the tetraazole derivative and 4-methylbenzyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[1-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a monoamine oxidase inhibitor (MAOI).
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE involves its interaction with various molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor (MAOI), which means it inhibits the activity of the enzyme monoamine oxidase. This leads to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Mescaline: A naturally occurring psychedelic compound with a similar structure but with an additional methoxy group at the 5 position.
N-Acetyl-3,4-dimethoxyphenethylamine: A derivative with an acetyl group attached to the nitrogen atom.
Uniqueness
N-[1-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,3,4-TETRAAZOL-5-YLMETHYL]-N,N-DIMETHYLAMINE is unique due to the presence of the tetraazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to its analogues.
Properties
Molecular Formula |
C21H27N5O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[1-[2-(3,4-dimethoxyphenyl)ethyl]tetrazol-5-yl]-N,N-dimethyl-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C21H27N5O2/c1-15-6-9-17(10-7-15)20(25(2)3)21-22-23-24-26(21)13-12-16-8-11-18(27-4)19(14-16)28-5/h6-11,14,20H,12-13H2,1-5H3 |
InChI Key |
RRCLHCCQAMNNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NN=NN2CCC3=CC(=C(C=C3)OC)OC)N(C)C |
Origin of Product |
United States |
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